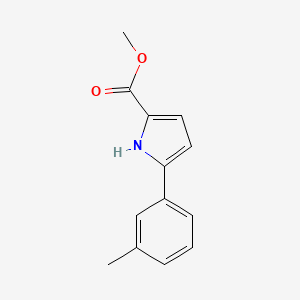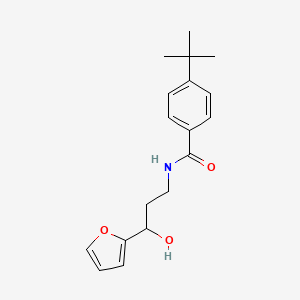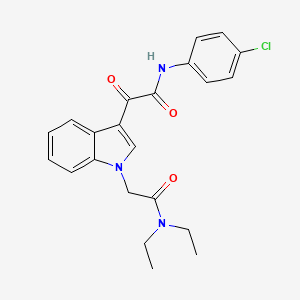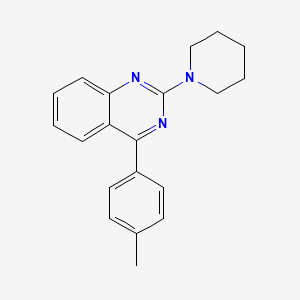
3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylhydrazinylidene derivatives are a class of compounds that have been studied for their various biological activities . They often contain a phenyl ring and a hydrazine group, which can contribute to their reactivity and potential biological effects .
Synthesis Analysis
While specific synthesis methods for “3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal” are not available, similar compounds are often synthesized through condensation reactions . For instance, 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield different products depending on the reaction conditions .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have been focusing on synthesizing diverse heterocyclic compounds due to their significant biological activities. For instance, pyridine derivatives, known for their vast biological activities, have been synthesized through microwave irradiation techniques, highlighting efficient methods for constructing complex molecules that could serve as COX-2 inhibitors and cardiotonic agents for congestive heart failure treatment. These methods demonstrate the utility of incorporating pyridine scaffolds for synthesizing compounds with potential antitumor and antibacterial activities (Ashok et al., 2006).
Novel Routes to Triazoles and Azopyrazoles
The reaction of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal with hydrazines and hydroxylamine hydrochloride has been explored, leading to the synthesis of 4-aroyl-2-aryl-1,2,3-triazoles and 3-substituted 4-arylazopyrazoles. These findings open up new pathways for generating compounds that might have various pharmacological applications (Abdel-Khalik et al., 2000).
Antimicrobial Agents
Compounds synthesized from this compound have been studied for their antimicrobial activities. A series of novel compounds demonstrated significant activity against various bacterial and fungal strains, underscoring the potential of these molecules as antimicrobial agents. This research showcases the application of these compounds in addressing microbial resistance (Desai et al., 2017).
Anticancer Properties
The exploration of 2-Oxo-2H-chromenylpyrazolecarboxylates synthesized from this compound derivatives has revealed potential anticancer properties. These compounds were screened against various human cancer cell lines, with some showing promising activity. This indicates the potential of these compounds in developing new cancer therapies (Kumar et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal is the biofilm formation of Staphylococcus aureus . This compound belongs to a class of 2-phenylhydrazinylidene derivatives that have shown significant inhibitory activities against biofilm formation of all tested Staphylococcus aureus strains .
Mode of Action
The interaction of this compound with its targets results in the inhibition of biofilm formation. This compound has been identified as a new class of sortase A inhibitors . Sortase A is a transpeptidase that plays a crucial role in the biofilm formation of Staphylococcus aureus .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the biofilm formation of Staphylococcus aureus . By inhibiting sortase A, this compound disrupts the process of biofilm formation, thereby affecting the downstream effects associated with the survival and virulence of Staphylococcus aureus .
Result of Action
The molecular and cellular effects of the action of this compound include the significant inhibition of biofilm formation in Staphylococcus aureus . This results in a reduction in the survival and virulence of these bacteria, thereby potentially reducing their ability to cause infections .
Safety and Hazards
Direcciones Futuras
Research into phenylhydrazinylidene derivatives and similar compounds is ongoing, with potential applications in various fields including medicinal chemistry . Further studies could provide more information on the properties and potential uses of “3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal”.
Propiedades
IUPAC Name |
(Z)-3-hydroxy-2-phenyldiazenyl-1-pyridin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-10-13(14(19)11-6-8-15-9-7-11)17-16-12-4-2-1-3-5-12/h1-10,18H/b13-10-,17-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQINECECVXAEZ-PUYCAGIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2690624.png)



![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2690631.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride](/img/structure/B2690632.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2690637.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2690642.png)
![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)
![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)